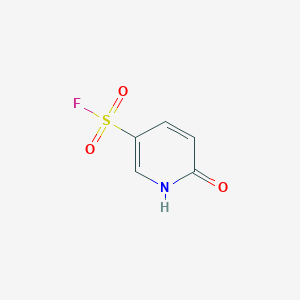

6-Hydroxypyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

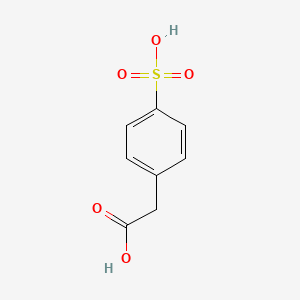

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2247103-46-2 . It has a molecular weight of 177.16 . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 6-Hydroxypyridine-3-sulfonyl fluoride, has been achieved through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key area of study in the context of organofluorine compounds like 6-Hydroxypyridine-3-sulfonyl fluoride . Fluorine substitution can dramatically influence the chemical outcome of these reactions .科学的研究の応用

Metal-Fluoride Complexes

Research has shown the synthesis of metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand, which indicates potential applications in inorganic chemistry. These complexes have been characterized using infrared and ligand-field spectroscopy (Smit & Groeneveld, 1975).

Mass Spectrometric Analysis

A study reported a solvent-free substitution reaction of a fluorine atom in perfluorooctane sulfonyl fluoride (PFOSF) with a hydroxyl radical, suggesting applications in analytical chemistry, particularly in mass spectrometry (Wang et al., 2016).

Fluorescence Studies

Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine derivatives, have been conducted. These studies are relevant to understanding the fluorescence properties of such compounds, which can be applied in various scientific fields (Bridges, Davies, & Williams, 1966).

Novel Reagents in Chemical Synthesis

Research into the development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the potential use of sulfonyl fluorides in organic synthesis and their applications in regioselective synthesis (Leng & Qin, 2018).

Applications in Chemical Biology

Sulfonyl fluorides are increasingly studied as reactive probes in chemical biology and molecular pharmacology. Research into the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation suggests a growing interest in the use of sulfonyl fluorides in biological research (Xu et al., 2019).

Electrochemical Synthesis

A mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides has been reported, demonstrating the potential for sustainable and versatile synthetic methods in chemistry (Laudadio et al., 2019).

Machine Learning in Reaction Prediction

Machine learning has been utilized to map the reaction landscape of sulfonyl fluorides, enabling the prediction of high-yielding conditions for fluorination of alcohols. This research intersects chemistry and data science, offering innovative ways to optimize chemical reactions (Nielsen et al., 2018).

Metabolic Stability in Medicinal Chemistry

Investigations into the metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry highlight the significance of sulfonyl fluorides in drug development and diagnostic imaging (King et al., 2023).

Safety And Hazards

The safety information for 6-Hydroxypyridine-3-sulfonyl fluoride indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Sulfonyl fluorides, including 6-Hydroxypyridine-3-sulfonyl fluoride, are gaining attention in the field of chemical biology and molecular pharmacology . Future research directions could involve exploring new synthetic methods and applications of sulfonyl fluoride probes . Additionally, the development of new methodologies for the synthesis of fluorinated molecules is a promising area of research .

特性

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQXRBZZKCZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

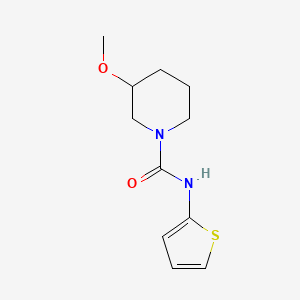

C1=CC(=O)NC=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypyridine-3-sulfonyl fluoride | |

CAS RN |

2247103-46-2 |

Source

|

| Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)